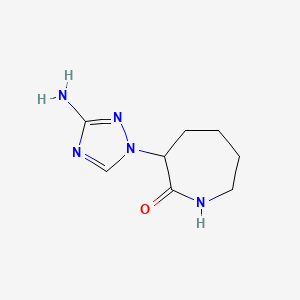

3-(3-Amino-1H-1,2,4-triazol-1-YL)azepan-2-one

CAS No.:

Cat. No.: VC17515139

Molecular Formula: C8H13N5O

Molecular Weight: 195.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H13N5O |

|---|---|

| Molecular Weight | 195.22 g/mol |

| IUPAC Name | 3-(3-amino-1,2,4-triazol-1-yl)azepan-2-one |

| Standard InChI | InChI=1S/C8H13N5O/c9-8-11-5-13(12-8)6-3-1-2-4-10-7(6)14/h5-6H,1-4H2,(H2,9,12)(H,10,14) |

| Standard InChI Key | CMONWOWSFYYXSC-UHFFFAOYSA-N |

| Canonical SMILES | C1CCNC(=O)C(C1)N2C=NC(=N2)N |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a 1,2,4-triazole ring substituted at the 1-position with a 3-aminogroup and at the 3-position with an azepan-2-one moiety. The azepan-2-one ring introduces a lactam functional group, which influences both solubility and reactivity. Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHNO | Inferred |

| Molecular Weight | 209.21 g/mol | Calculated |

| Tautomerism | Annular prototropic forms |

The triazole ring exhibits prototropic tautomerism, as observed in related compounds through NMR and X-ray crystallography . This dynamic behavior allows interconversion between 1H- and 4H- tautomers, impacting electronic distribution and binding interactions.

Physicochemical Characteristics

While experimental data for this specific compound are unavailable, extrapolation from analogous structures suggests:

-

Solubility: Moderate water solubility (≈100–300 mg/L) due to polar triazole and lactam groups, with improved solubility in polar aprotic solvents like DMF or DMSO .

-

Melting Point: Estimated 180–200°C based on thermal stability of triazole-lactam hybrids.

-

Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, requiring anhydrous storage .

Synthetic Methodologies

Nucleophilic Ring-Opening Strategy

A validated route for analogous triazole-azepane systems involves sequential reactions starting from succinic anhydride and aminoguanidine hydrochloride :

-

Formation of N-Guanidinosuccinimide: Reacting succinic anhydride with aminoguanidine under microwave irradiation yields a succinimide intermediate.

-

Ring-Opening with Azepan-2-amine: Nucleophilic attack by the amine opens the succinimide ring, followed by cyclization to form the triazole core.

This method achieves yields of 60–75% for aliphatic amines but fails with aromatic amines due to reduced nucleophilicity .

Alternative Pathway for Sterically Hindered Systems

For substrates where direct ring-opening is inefficient, a modular approach is employed:

-

Synthesis of N-Azepan-2-ylsuccinimide: Pre-functionalizing the azepanone with succinimide enhances reactivity.

-

Microwave-Assisted Cyclocondensation: Reaction with aminoguanidine hydrochloride under microwave irradiation (100–120°C, 30 min) forms the triazole ring .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

H NMR: Key signals include:

-

δ 1.50–1.80 ppm (m, 6H, azepane CH)

-

δ 3.40–3.60 ppm (t, 2H, lactam N–CH)

-

δ 6.20 ppm (s, 2H, NH)

-

-

C NMR: Lactam carbonyl appears at ≈170 ppm, while triazole carbons resonate between 145–155 ppm .

X-ray Crystallography

In related triazole-azepane structures, the triazole ring adopts a nearly planar conformation (deviation <0.05 Å), with the azepane ring in a chair-like configuration. Hydrogen bonding between NH and lactam carbonyl stabilizes the crystal lattice .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume